3-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a unique combination of a quinazolinone core and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core and the thiadiazole ring separately, followed by their coupling.
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Preparation of Thiadiazole Ring: The thiadiazole ring is often synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).
Coupling Reaction: The final step involves the coupling of the quinazolinone core with the thiadiazole ring. This can be achieved through nucleophilic substitution reactions, where the piperidine ring acts as a linker between the two moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can undergo various substitution reactions, especially at the thiadiazole ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated thiadiazole derivatives.
Scientific Research Applications
3-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has shown promise in various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It has been studied for its potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Industry: It can be used in the development of new agrochemicals and pharmaceuticals due to its diverse reactivity and biological activity.
Mechanism of Action
The mechanism of action of 3-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring is known to interact with biomolecules through hydrogen bonding and π-π interactions, while the quinazolinone core can inhibit specific enzymes by mimicking natural substrates.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and antifungal properties.
Quinazolinone Derivatives: Compounds with the quinazolinone core are known for their anticancer and anti-inflammatory activities.
Uniqueness
What sets 3-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is the combination of both the quinazolinone and thiadiazole moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c22-15-13-3-1-2-4-14(13)17-10-21(15)9-12-5-7-20(8-6-12)16-19-18-11-23-16/h1-4,10-12H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLDYVFXHLTAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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